Chemical structure and properties of Benzyl 4-ethynylpiperidine-1-carboxylate
Chemical structure and properties of Benzyl 4-ethynylpiperidine-1-carboxylate
An In-Depth Technical Guide to Benzyl 4-ethynylpiperidine-1-carboxylate: Synthesis, Properties, and Applications
Introduction
Benzyl 4-ethynylpiperidine-1-carboxylate stands as a pivotal, yet specialized, heterocyclic building block for researchers and scientists at the forefront of drug development. Its molecular architecture synergistically combines three key features of high strategic value in medicinal chemistry: the conformationally restricted piperidine scaffold, the readily cleavable N-benzyloxycarbonyl (Cbz) protecting group, and a synthetically versatile terminal alkyne. The piperidine moiety is a privileged scaffold, found in numerous FDA-approved drugs, prized for its ability to confer favorable pharmacokinetic properties and to orient substituents in three-dimensional space.[1][2] The terminal alkyne functional group serves as a powerful handle for a host of reliable and high-yielding transformations, enabling rapid library synthesis and the exploration of chemical space. This guide provides an in-depth examination of its synthesis, core chemical properties, and strategic applications in modern pharmaceutical research.
Chemical Structure and Physicochemical Properties
Benzyl 4-ethynylpiperidine-1-carboxylate is characterized by a piperidine ring N-protected with a benzyloxycarbonyl group and substituted at the C4 position with an ethynyl (acetylenic) group.
IUPAC Name: Benzyl 4-ethynylpiperidine-1-carboxylate Molecular Formula: C₁₅H₁₇NO₂ Molecular Weight: 243.30 g/mol
While extensive experimental data for this specific molecule is not publicly available, its properties can be reliably inferred from its constituent parts and closely related analogs.
| Property | Estimated Value / Description | Rationale / Reference |
| Physical State | Expected to be a colorless oil or low-melting solid | Based on analogous structures like N-Cbz-4-piperidone.[3] |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, Acetone). Insoluble in water. | Typical for protected amine structures and hydrocarbons.[4] |
| pKa (Alkyne C-H) | ~25-26 | Terminal alkynes are unusually acidic for hydrocarbons due to the sp-hybridization of the carbon atom.[4][5] |
| Thermal Stability | Stable under normal laboratory conditions; however, terminal alkynes can be reactive at elevated temperatures. | General property of terminal alkynes. |
Synthesis of Benzyl 4-ethynylpiperidine-1-carboxylate
The synthesis is logically approached as a two-stage process: first, the protection of a commercially available piperidine precursor, followed by the introduction of the ethynyl group. The common starting material is Benzyl 4-oxopiperidine-1-carboxylate (also known as 1-Cbz-4-piperidone).
Stage 1: Synthesis of Benzyl 4-oxopiperidine-1-carboxylate (Precursor)
The precursor is synthesized by protecting the nitrogen of 4-piperidone. This step is crucial to prevent side reactions in subsequent steps and to modulate the reactivity of the piperidine ring.
Reaction: Protection of 4-piperidone with benzyl chloroformate.
Caption: Synthesis of the N-Cbz protected piperidone precursor.
Detailed Experimental Protocol: [3][6]
-
To a stirred mixture of 4-piperidone monohydrate hydrochloride (1.0 eq) and a suitable base such as sodium bicarbonate (2.5 eq) or diisopropylethylamine (3.0 eq) in a biphasic solvent system like dioxane/water or dichloromethane/water, cool the flask to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1-1.2 eq) dropwise, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-48 hours, monitoring by TLC until the starting material is consumed.
-
If using dichloromethane, separate the organic layer. If using dioxane, evaporate the solvent and partition the residue between ethyl acetate and water.
-
Wash the organic phase sequentially with water, a weak acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield Benzyl 4-oxopiperidine-1-carboxylate, often as a clear oil or white solid.
Stage 2: Conversion of Ketone to Terminal Alkyne
With the precursor in hand, the carbonyl at the C4 position is converted into a terminal alkyne. Two highly reliable methods are predominantly used for this transformation: the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.
This two-step protocol first converts the ketone to a dibromoalkene, which is then treated with a strong base to yield the terminal alkyne.[7][8][9]
Caption: The Corey-Fuchs reaction workflow for alkyne synthesis.
Detailed Experimental Protocol:
-
Step 1 (Dibromo-olefination):
-
To a solution of triphenylphosphine (PPh₃, 4.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add carbon tetrabromide (CBr₄, 2.0 eq) portion-wise.
-
Stir the resulting dark red mixture for 30 minutes at 0 °C.
-
Add a solution of Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with DCM. The crude product is purified by column chromatography to yield the dibromoalkene intermediate.
-
-
Step 2 (Alkyne Formation):
-
Dissolve the purified dibromoalkene (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (Argon or Nitrogen).
-
Add n-butyllithium (n-BuLi, 2.2 eq) dropwise. The solution typically turns yellow or orange.
-
Stir at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature.
-
Carefully quench the reaction by adding water or saturated ammonium chloride solution at 0 °C.
-
Extract the product with an organic solvent like ethyl acetate, dry the combined organic layers, and concentrate. Purify via column chromatography to obtain the final product.
-
This is a powerful one-pot alternative that converts aldehydes or ketones directly to alkynes using the Ohira-Bestmann reagent.[10][11][12][13] This method is often preferred for base-sensitive substrates.
Caption: Seyferth-Gilbert (Ohira-Bestmann) homologation workflow.
Detailed Experimental Protocol:
-
Dissolve Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in an anhydrous solvent such as methanol (MeOH) or tetrahydrofuran (THF) under an inert atmosphere.
-
Add a base, typically potassium carbonate (K₂CO₃, 1.5-2.0 eq).
-
Add the Ohira-Bestmann reagent (dimethyl 1-diazo-2-oxopropylphosphonate, 1.2-1.5 eq) dropwise at 0 °C or room temperature.
-
Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting ketone. Nitrogen gas evolution is typically observed.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry, concentrate, and purify the crude product by column chromatography.
Reactivity and Key Synthetic Applications
The synthetic utility of Benzyl 4-ethynylpiperidine-1-carboxylate stems almost entirely from the reactivity of its terminal alkyne. This functional group is a gateway to a vast array of molecular complexity.
Caption: Major reaction pathways for Benzyl 4-ethynylpiperidine-1-carboxylate.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, the cornerstone of "click chemistry," is arguably the most powerful application of this building block.[14][15][16] It allows for the efficient and regiospecific formation of a stable 1,4-disubstituted 1,2,3-triazole ring by coupling the alkyne with an organic azide (R-N₃). This reaction is exceptionally reliable and tolerant of a wide range of functional groups, making it ideal for late-stage functionalization in drug discovery.
Sonogashira Coupling
This palladium- and copper-catalyzed cross-coupling reaction forms a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide (or triflate).[17][18][19] The Sonogashira coupling is a robust method for creating conjugated systems, linking the piperidine scaffold directly to aromatic or heteroaromatic rings, which are common motifs in pharmacologically active molecules.
Acetylide Formation and Nucleophilic Attack
The terminal alkyne proton is sufficiently acidic (pKa ≈ 25) to be removed by a strong base like n-BuLi or NaH, forming a potent carbon nucleophile—the acetylide anion.[5][20] This anion can then be used to attack a variety of electrophiles, such as alkyl halides, epoxides, or carbonyl compounds, to form new C-C bonds and further elaborate the molecular structure.
Applications in Drug Discovery
The piperidine ring is a ubiquitous feature in pharmaceuticals, contributing to improved solubility, metabolic stability, and receptor binding affinity.[1][2][21] Benzyl 4-ethynylpiperidine-1-carboxylate serves as an advanced intermediate for constructing complex drug candidates.
-
Scaffold for Library Synthesis: The ethynyl group is a perfect attachment point for diversification. Using reactions like CuAAC and Sonogashira coupling, hundreds or thousands of analogs can be rapidly synthesized from a common piperidine core, each with a different substituent introduced via the alkyne. This is invaluable for mapping Structure-Activity Relationships (SAR).
-
Bioorthogonal Chemistry: The alkyne can be used as a bioorthogonal handle. A molecule containing this building block can be introduced into a biological system and then selectively tagged with an azide-bearing probe (e.g., a fluorescent dye or affinity tag) via the CuAAC reaction.[22]
-
Access to Novel Heterocycles: The alkyne can participate in various cycloaddition reactions beyond CuAAC, providing access to a wide range of other heterocyclic ring systems.
Safety and Handling
As a laboratory chemical, Benzyl 4-ethynylpiperidine-1-carboxylate requires careful handling. While a specific Safety Data Sheet (SDS) is not available, a hazard assessment can be made based on its structural components.
-
Piperidine Derivatives: Piperidine itself is a toxic and corrosive substance.[23][24][25] While the N-Cbz group mitigates the basicity and volatility, all piperidine derivatives should be handled with care.
-
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[26][27]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases (unless intended for a reaction).
-
Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.
-
Conclusion
Benzyl 4-ethynylpiperidine-1-carboxylate is a high-value synthetic intermediate that provides a direct entry point to novel and diverse chemical matter for drug discovery. Its synthesis from readily available starting materials is robust and scalable. The true power of this molecule lies in the strategic placement of the terminal alkyne on the privileged piperidine scaffold, offering chemists a reliable and versatile tool for lead generation and optimization. Mastery of its synthesis and reactivity is a key enabler for any research program focused on the development of next-generation therapeutics.
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